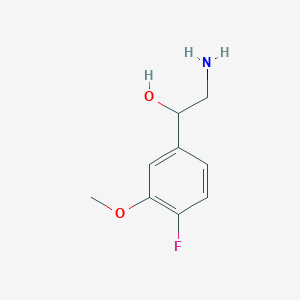

2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Description

2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol (C₉H₁₂FNO₂, molecular weight 201.20 g/mol) is a β-amino alcohol derivative featuring a phenyl ring substituted with a fluorine atom at the para position and a methoxy group at the meta position. The ethan-1-ol backbone includes a primary amino group at the β-carbon. The hydrochloride salt form (CAS 1213463-79-6) enhances its solubility and stability, making it suitable for drug formulation .

Properties

CAS No. |

547770-15-0 |

|---|---|

Molecular Formula |

C9H12FNO2 |

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-amino-1-(4-fluoro-3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H12FNO2/c1-13-9-4-6(8(12)5-11)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3 |

InChI Key |

RJYCTAQEHBSFSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol

General Synthetic Approach

The synthesis of 2-amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol typically involves:

- Construction of the substituted phenyl ring with fluorine and methoxy substituents.

- Introduction of the amino and hydroxyl groups on the ethan-1-ol side chain.

- Control of stereochemistry at the chiral center.

The compound belongs to the class of amino alcohols, which can be synthesized via asymmetric reduction or enzymatic resolution of corresponding ketones or epoxides.

Chemical Synthesis Routes

Asymmetric Reduction of Aminoketone Precursors

One common method involves the asymmetric reduction of a ketone precursor bearing the 4-fluoro-3-methoxyphenyl group. The ketone is reduced to the corresponding amino alcohol using chiral catalysts or reagents:

- Starting material: 4-fluoro-3-methoxyacetophenone or derivatives.

- Reagents: Chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral catalysts.

- Conditions: Controlled temperature and solvent environments to favor stereoselectivity.

This method allows the preparation of enantiomerically enriched amino alcohols with high optical purity.

Reductive Amination of Hydroxyacetophenone Derivatives

Another approach is reductive amination of hydroxyacetophenone derivatives:

- The ketone group on the acetophenone derivative is reacted with ammonia or an amine source.

- Reduction is performed using catalytic hydrogenation or chemical reductants (e.g., sodium cyanoborohydride).

- The presence of fluorine and methoxy substituents requires mild conditions to prevent side reactions.

This process can be optimized to yield the desired amino alcohol with controlled stereochemistry.

Epoxide Ring Opening of Substituted Styrene Oxides

Epoxide intermediates such as 4-fluoro-3-methoxystyrene oxide can be ring-opened by nucleophilic amines to yield the amino alcohol:

- Epoxide synthesis: Epoxidation of 4-fluoro-3-methoxystyrene using peracids.

- Ring opening: Treatment with ammonia or primary amines under controlled pH.

- Enzymatic or chemical methods can be used to achieve enantiomeric purity.

Enzymatic and Biocatalytic Methods

Recent advances highlight enzymatic cascades for synthesizing chiral amino alcohols from renewable feedstocks such as l-phenylalanine, which can be modified to introduce the fluorine and methoxy groups.

Multi-Enzyme Cascades

- Starting from l-phenylalanine, enzymatic steps include deamination, decarboxylation, epoxidation, and hydrolysis to generate chiral diol intermediates.

- Subsequent oxidation and amination steps using alcohol dehydrogenases, transaminases, and amine dehydrogenases convert intermediates into amino alcohols.

- Cofactor recycling systems (e.g., alanine dehydrogenase or formate dehydrogenase) improve yields and sustainability.

Advantages

- High enantiomeric excess (>99% ee) achievable.

- Mild reaction conditions preserve sensitive functional groups such as fluorine and methoxy.

- Sustainable, atom-economical processes with potential for scale-up.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Asymmetric Reduction | 4-Fluoro-3-methoxyacetophenone | Chiral borane complexes or Pd catalysts | 60-85 | 90-99% | Requires chiral catalyst, moderate scale |

| Reductive Amination | 4-Fluoro-3-methoxyacetophenone | Ammonia, NaBH3CN or catalytic hydrogenation | 70-90 | 85-98% | Mild conditions needed to preserve substituents |

| Epoxide Ring Opening | 4-Fluoro-3-methoxystyrene oxide | Ammonia or primary amines | 50-80 | Variable, improved by enzymes | Good stereocontrol with enzymatic catalysis |

| Enzymatic Cascade (from l-phenylalanine) | l-Phenylalanine (modified) | Alcohol dehydrogenase, transaminase, amine dehydrogenase | 60-90 | >99% | Sustainable, high stereoselectivity |

Research Discoveries and Optimization

- Optimization of reaction conditions such as temperature, solvent, and catalyst loading has been shown to improve yield and stereoselectivity in chemical syntheses.

- Enzymatic methods have been enhanced by protein engineering to improve substrate specificity and turnover rates for fluorinated and methoxylated substrates.

- Continuous flow reactors and automated systems have been employed industrially to increase production efficiency and product purity.

- Stability studies indicate the compound is thermally stable under moderate conditions but sensitive to strong oxidants, dictating careful handling during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds with new functional groups replacing the fluoro or methoxy groups.

Scientific Research Applications

The applications of 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol are currently being explored, with research suggesting its potential in drug development and chemical synthesis.

Scientific Research Applications

Drug Development Potential

- 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol is investigated as a scaffold for creating new drugs due to its unique structural combination of an amino group, a fluorinated aromatic ring, and a methoxy group.

- The compound can interact with biological targets like enzymes and receptors, suggesting it may have therapeutic applications for cancer, neurodegenerative diseases, and infectious diseases.

- By modifying its structure, scientists can optimize the compound's potency and selectivity, leading to analogs with enhanced biological activity.

- Interaction studies are performed to understand how this compound interacts with biological macromolecules, which helps to identify potential therapeutic targets and predict side effects. These studies may involve techniques such as:

- Binding assays

- Enzyme inhibition assays

- Cell-based assays

- Preliminary data indicates that 2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.

Chemical Synthesis - 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol can be employed as a building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are influenced by its substituents and stereochemistry. Below is a comparative analysis with key analogs:

Substituent Variations on the Aromatic Ring

Halogen and Alkoxy Substitution Patterns

- 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS 88965-93-9): Structure: Dichlorophenyl (Cl at positions 2 and 4), primary amino, hydroxyl. Molecular Weight: 206.07 g/mol. Key Differences: Chlorine atoms increase lipophilicity (logP ~1.8) compared to the target compound’s fluorine and methoxy groups. This enhances membrane permeability but may reduce aqueous solubility. Implications: Used as an intermediate in antifungal agents (e.g., Econazole derivatives) due to enhanced halogen-mediated hydrophobic interactions .

- (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6): Structure: Chloro (Cl), difluoro (F), and hydroxyl groups. Molecular Weight: 207.61 g/mol. Key Differences: The trifluorinated and chlorinated phenyl ring introduces strong electron-withdrawing effects, altering electronic distribution and receptor binding compared to the target’s mixed electron-donating (methoxy) and withdrawing (fluoro) groups .

Positional Isomerism

- 2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol (CAS 1270475-11-0): Structure: Methoxy at position 2, chloro at position 3. Molecular Weight: 201.65 g/mol.

Modifications to the Amino-Alcohol Backbone

- 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride (CAS 2794-41-4): Structure: Methylamino group, fluorophenyl, hydroxyl. Molecular Weight: 205.66 g/mol.

- (1R,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol: Structure: Dual chloro-substituted phenyl rings, stereospecific backbone. Molecular Weight: 297.18 g/mol. Key Differences: The biphenyl chloro system and stereochemistry (1R,2R) may confer selectivity for chiral receptors, though increased molecular weight could limit bioavailability .

Electronic and Solubility Considerations

- 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol :

Comparative Data Table

Biological Activity

2-Amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol, also known as (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride, is a chiral amino alcohol with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated aromatic ring and a methoxy group, suggest various biological activities and therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Structural Overview

The compound has the molecular formula . Its structure allows for interactions with biological targets, making it a candidate for drug development. The presence of the amino group facilitates hydrogen bonding with biological macromolecules, while the fluorinated aromatic ring enhances its pharmacological properties.

Biological Activity

Research indicates that 2-amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol interacts with various biological targets, including enzymes and receptors. Its potential applications span several therapeutic areas:

1. Cancer Therapy

- The compound has shown promise in inhibiting specific cancer cell lines, suggesting its role as an anticancer agent. Studies indicate that modifications to its structure can enhance its potency against tumor cells.

2. Neurodegenerative Diseases

- Preliminary research suggests that this compound may have neuroprotective effects, potentially useful in treating conditions such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

3. Infectious Diseases

- The compound's antimicrobial properties are under investigation, with initial findings indicating activity against certain bacterial strains. This opens avenues for developing new antibiotics.

The mechanism by which 2-amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol exerts its biological effects involves binding to specific receptors and enzymes in the body. For instance, it may modulate neurotransmitter systems or inhibit enzymes involved in disease pathways.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 2-amino-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol can be achieved through various methods, including asymmetric synthesis techniques that yield high optical purity. The ability to modify its structure allows researchers to explore SAR, optimizing the compound's efficacy and selectivity for specific biological targets .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Fluorinated aromatic amine | Precursor in dyes; potential anticancer agent |

| 3-Methoxyphenylalanine | Methoxy-substituted amino acid | Involved in protein synthesis; neuroprotective |

| 4-Fluoro-N-methylphenethylamine | Fluorinated alkyl amine | Potential stimulant properties |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against breast cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .

- Neuroprotective Effects : Research into compounds with similar motifs revealed their ability to protect neuronal cells from oxidative stress, suggesting a pathway for developing treatments for neurodegenerative diseases .

- Antimicrobial Properties : A series of studies highlighted the effectiveness of related compounds against Enterococcus faecalis, showcasing their potential as novel antibiotics .

Q & A

Q. What are the environmental implications of this compound’s use in research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.